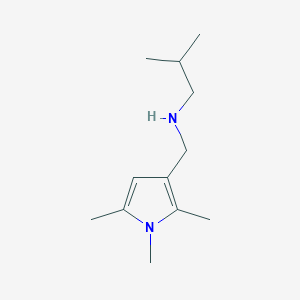

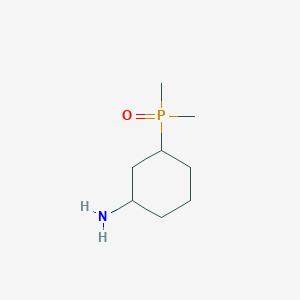

![molecular formula C19H11Cl2N3O3 B2524447 4-({2-[4-Cyano-3-(2,6-dichlorophenyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid CAS No. 338402-64-5](/img/structure/B2524447.png)

4-({2-[4-Cyano-3-(2,6-dichlorophenyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-({2-[4-Cyano-3-(2,6-dichlorophenyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid is a complex organic molecule that appears to be related to various research areas in organic chemistry, particularly in the synthesis of heterocyclic compounds and polymers. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and synthetic methods that could be relevant to its synthesis and properties.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that require careful planning and execution. The first paper describes a "one-pot procedure" for synthesizing 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid, which shares a similar benzoxazole moiety to the compound . This method could potentially be adapted for the synthesis of the target compound by incorporating the appropriate isoxazole and dichlorophenyl groups.

The second paper outlines a regioselective synthesis method for benzoic acids with an imidazole ring, which is structurally similar to the isoxazole ring in the target compound . This method involves intramolecular cyclization and could provide a blueprint for synthesizing the isoxazole portion of the compound.

Molecular Structure Analysis

The molecular structure of the target compound includes several functional groups, such as the isoxazole ring, cyano group, and carboxylic acid moiety. These groups are known to influence the chemical behavior and physical properties of the molecule. The papers provided do not directly analyze the molecular structure of the target compound, but they do discuss related structures, which can be used to infer certain aspects of the compound's conformation and reactivity .

Chemical Reactions Analysis

The reactivity of the target compound can be inferred from the functional groups present in its structure. The cyano group, for example, is a reactive site for nucleophilic addition, as seen in the synthesis of the conformationally constrained analogue of aspartic acid in the third paper . The carboxylic acid moiety is another reactive site that can participate in condensation reactions to form polymers or esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would likely be influenced by its aromatic system, heterocyclic components, and substituents. The first paper discusses the formation of nematic melts in polyesters derived from similar structures, suggesting that the target compound might also exhibit interesting thermal properties . The presence of the carboxylic acid group also suggests the compound could have acidic properties and form salts with bases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Properties

4-({2-[4-Cyano-3-(2,6-dichlorophenyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid, due to its structural complexity, has been a subject of various synthetic and pharmacological studies. For instance, the compound has been studied for its anticonvulsant properties, with research indicating its potential in acting against maximal electroshock (MES) seizures. The studies involved various derivatives of the compound, highlighting the role of structural variations in pharmacological efficacy. Notably, certain derivatives displayed significant protective indexes in animal models, though the exact mechanism of action remained elusive. The research also emphasized the compound's potential interaction with sodium channels, underlining its multifaceted pharmacological profile (Eddington et al., 2002).

Immunomodulatory Properties

Apart from its potential in treating seizures, derivatives of the compound have demonstrated noteworthy immunomodulatory properties. Studies have delved into the effects of these derivatives on lymphocyte subsets and the humoral immune response in animal models. The compounds showed the ability to modulate lymphocyte populations and enhance the humoral immune response, indicating their potential utility in treating autoimmune diseases, infections, or as adjuvants in vaccine efficacy enhancement (Drynda et al., 2015).

Eigenschaften

IUPAC Name |

4-[[(E)-2-[4-cyano-3-(2,6-dichlorophenyl)-1,2-oxazol-5-yl]ethenyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl2N3O3/c20-14-2-1-3-15(21)17(14)18-13(10-22)16(27-24-18)8-9-23-12-6-4-11(5-7-12)19(25)26/h1-9,23H,(H,25,26)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUKNZOJDDSAMY-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C#N)C=CNC3=CC=C(C=C3)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C#N)/C=C/NC3=CC=C(C=C3)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

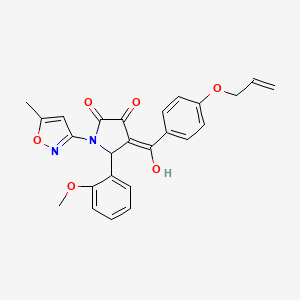

![1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2524366.png)

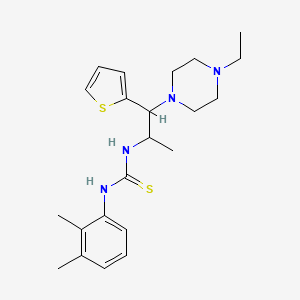

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2524369.png)

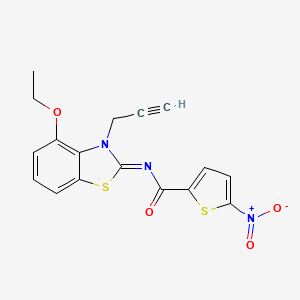

![6-(ethylsulfanyl)-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2524370.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2524371.png)

![N-[2-(1H-Indol-3-yl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2524372.png)

![Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-](/img/structure/B2524381.png)

![4-(2-methylbutyl)phenyl (E)-3-[4-(hexyloxy)phenyl]-2-propenoate](/img/structure/B2524382.png)

![Tert-butyl N-[4-[[2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B2524386.png)

![5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2524387.png)